

# Investigating CCR5 Function Using Aplaviroc: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking and effector functions of various immune cells, including memory/effector T-lymphocytes, macrophages, and immature dendritic cells.[1] It also serves as the primary co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus (HIV).[1][2] **Aplaviroc** (formerly known as AK602 or GW-873140) is a potent, noncompetitive allosteric antagonist of the CCR5 receptor.[3][4] By binding to a hydrophobic pocket within the transmembrane helices of CCR5, **Aplaviroc** induces a conformational change in the receptor that prevents its interaction with viral envelope glycoprotein gp120, thereby inhibiting viral entry.[2][3][5] Although its clinical development for HIV treatment was halted due to concerns of hepatotoxicity, **Aplaviroc** remains a valuable tool for researchers investigating the multifaceted functions of CCR5.[4][6][7] This guide provides an in-depth overview of the use of **Aplaviroc** in studying CCR5, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding **Aplaviroc**'s interaction with and inhibition of CCR5.

Table 1: In Vitro Anti-HIV-1 Activity of Aplaviroc



HIV-1 Strain	Assay Type	IC50 (nM)	Reference
HIV-1Ba-L	Antiviral Assay	0.1 - 0.4	[8]
HIV-1JRFL	Antiviral Assay	0.1 - 0.4	[8]
HIV-1MOKW	Antiviral Assay	0.1 - 0.4	[8]
HIV-1MM (MDR)	Antiviral Assay	0.4 - 0.6	[8]
HIV-1JSL (MDR)	Antiviral Assay	0.4 - 0.6	[8]
HIV-1Ba-L	Antiviral Assay (PHA- PBMCs)	0.7	[2]

MDR: Multidrug-Resistant; PHA-PBMCs: Phytohemagglutinin-stimulated Peripheral Blood Mononuclear Cells

Table 2: Binding Affinity and Receptor Occupancy of Aplaviroc

Parameter	Value	Cell Type/Assay Condition	Reference
Kd	2.9 ± 1.0 nM	-	[8]
Kd (vs. Maraviroc)	Slightly lower affinity	Radioligand binding assay	[9]
Time to >98% Receptor Occupancy	2 - 3 hours (in vivo)	Human subjects	[10]
Time to 50% Receptor Occupancy	>100 hours (in vivo)	Human subjects	[10]

Table 3: Clinical Efficacy of Aplaviroc (Phase IIb EPIC Study)



Treatment Arm (in combination with LPV/r)	% Patients with HIV-1 RNA <400 copies/mL at Week 12	Reference
Aplaviroc 200 mg bid	50%	[11][12]
Aplaviroc 400 mg bid	48%	[11][12]
Aplaviroc 800 mg qd	54%	[11][12]
Lamivudine/Zidovudine (3TC/ZDV)	75%	[11][12]

bid: twice daily; qd: once daily; LPV/r: Lopinavir/Ritonavir

## **Key Experimental Protocols**

Detailed methodologies for key experiments used to investigate CCR5 function with **Aplaviroc** are provided below.

## **Chemotaxis Assay**

This assay measures the ability of a cell to migrate in response to a chemical stimulus. CCR5 antagonists like **Aplaviroc** are expected to inhibit the migration of CCR5-expressing cells towards CCR5 ligands such as CCL3, CCL4, and CCL5.

Principle: A transwell migration assay is used, where CCR5-expressing cells are placed in the upper chamber of a permeable membrane, and a chemoattractant (CCR5 ligand) is placed in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified.

#### Detailed Protocol:

- Cell Preparation:
  - Use a CCR5-expressing cell line (e.g., Ba/F3-CCR5) or freshly isolated peripheral blood mononuclear cells (PBMCs).[13][14]
  - Wash the cells twice with serum-free RPMI 1640 medium and resuspend at a concentration of 1 x 10<sup>6</sup> cells/mL in the same medium.



## • Aplaviroc Pre-incubation:

- Prepare a serial dilution of Aplaviroc in serum-free RPMI 1640 medium.
- Incubate the cells with various concentrations of Aplaviroc (or vehicle control) for 30 minutes at 37°C.

### Chemotaxis Setup:

- Use a 96-well chemotaxis plate with a 5 μm pore size polycarbonate membrane.
- Add 200  $\mu$ L of serum-free RPMI 1640 medium containing a CCR5 ligand (e.g., 0.3 nM MIP-1 $\alpha$ /CCL3) to the lower wells of the plate.[13]
- Add 80 μL of the pre-incubated cell suspension to the upper insert.

#### Incubation:

- Incubate the plate for 3-4 hours at 37°C in a humidified incubator with 5% CO2.
- Quantification of Migration:
  - After incubation, carefully remove the upper insert.
  - Quantify the number of cells that have migrated to the lower chamber using a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.[13]

### Data Analysis:

- Calculate the percentage of inhibition of chemotaxis for each **Aplaviroc** concentration compared to the vehicle control.
- Determine the IC50 value of **Aplaviroc** for chemotaxis inhibition.

## **Calcium Mobilization Assay**

Upon ligand binding, CCR5 activates intracellular signaling pathways leading to a transient increase in intracellular calcium concentration ([Ca2+]i). This assay measures the ability of **Aplaviroc** to block this ligand-induced calcium flux.



Principle: Cells are loaded with a calcium-sensitive fluorescent dye. The change in fluorescence intensity upon stimulation with a CCR5 agonist is measured, and the inhibitory effect of **Aplaviroc** is quantified.

#### **Detailed Protocol:**

- Cell Preparation:
  - Use a CCR5-expressing cell line (e.g., U-87-CCR5).[13]
  - Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- · Dye Loading:
  - Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
- Aplaviroc Incubation:
  - Wash the cells to remove excess dye.
  - Add buffer containing various concentrations of **Aplaviroc** or vehicle control to the wells.
- Measurement of Calcium Flux:
  - Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
  - Inject a CCR5 agonist (e.g., 10 nM RANTES/CCL5) into the wells and immediately record the change in fluorescence intensity over time (typically 2-3 minutes).[13]
- Data Analysis:
  - The peak fluorescence intensity after agonist addition is used to quantify the calcium response.



- Calculate the percentage of inhibition of calcium mobilization for each Aplaviroc concentration.
- Determine the IC50 value of Aplaviroc for the inhibition of calcium flux.

# **Receptor Internalization Assay**

Ligand binding to CCR5 can induce its internalization from the cell surface. This assay assesses the effect of **Aplaviroc** on this process. As an antagonist, **Aplaviroc** is expected to have minimal effect on its own but can block agonist-induced internalization.

Principle: The amount of CCR5 on the cell surface is quantified using a labeled antibody or ligand. The reduction in surface CCR5 after agonist treatment, and the modulation of this effect by **Aplaviroc**, is measured.

#### **Detailed Protocol:**

- Cell Preparation:
  - Use a cell line stably expressing CCR5.
  - Plate the cells in a 96-well plate.
- Treatment:
  - Treat the cells with a CCR5 agonist (e.g., CCL3L1) in the presence or absence of varying concentrations of **Aplaviroc** for a specific time (e.g., 30 minutes) at 37°C.[15][16] Include a control group with no treatment.
- Staining for Surface CCR5:
  - Place the plate on ice to stop internalization.
  - Wash the cells with cold PBS.
  - Incubate the cells with a fluorescently labeled anti-CCR5 monoclonal antibody (that does not compete with **Aplaviroc** binding) or a labeled CCR5 ligand on ice for 1 hour.



- · Quantification:
  - Wash the cells to remove unbound antibody/ligand.
  - Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.
- Data Analysis:
  - Calculate the percentage of CCR5 internalization for each treatment condition relative to the untreated control.
  - Determine the effect of different Aplaviroc concentrations on agonist-induced internalization.

# Mandatory Visualizations CCR5 Signaling Pathway

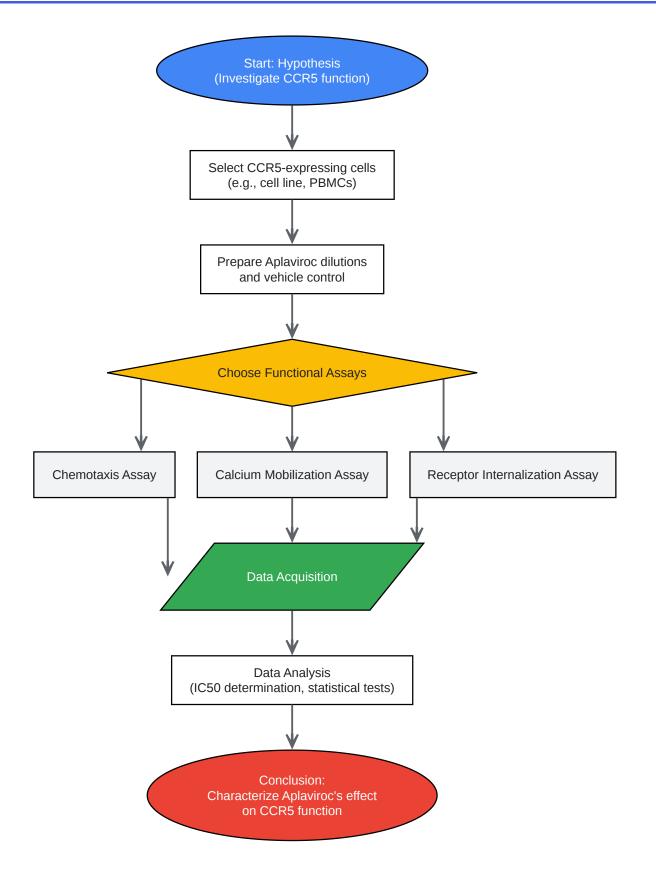


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Caption: CCR5 signaling pathway and the inhibitory action of **Aplaviroc**.

# **Experimental Workflow for a CCR5 Antagonist**





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Caption: General experimental workflow for characterizing a CCR5 antagonist.



## Conclusion

**Aplaviroc**, despite its discontinued clinical development, serves as a potent and specific tool for the in vitro and in vivo investigation of CCR5 biology. Its high affinity and slow dissociation rate from the receptor make it suitable for a range of functional assays. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to elucidate the complex roles of CCR5 in immunity and disease. While hepatotoxicity remains a concern in a clinical context, for preclinical research, **Aplaviroc** is an invaluable pharmacological agent to probe the intricacies of CCR5 signaling and function.

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